molecular formula C25H26N4O3S2 B5264974 (5Z)-3-(BUTAN-2-YL)-5-[(2-{[(4-METHOXYPHENYL)METHYL]AMINO}-7-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

(5Z)-3-(BUTAN-2-YL)-5-[(2-{[(4-METHOXYPHENYL)METHYL]AMINO}-7-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B5264974
M. Wt: 494.6 g/mol
InChI Key: VYTGRRSHBWQMPG-NDENLUEZSA-N
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Description

The compound “(5Z)-3-(BUTAN-2-YL)-5-[(2-{[(4-METHOXYPHENYL)METHYL]AMINO}-7-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE” is a complex organic molecule that features a thiazolidinone core, a pyrido[1,2-a]pyrimidine moiety, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the thiazolidinone ring, the introduction of the pyrido[1,2-a]pyrimidine moiety, and the addition of various substituents. Common synthetic routes may include:

    Formation of Thiazolidinone Ring: This can be achieved through the cyclization of a thiourea derivative with a suitable α-halo carbonyl compound.

    Introduction of Pyrido[1,2-a]pyrimidine Moiety: This step may involve the condensation of a pyrimidine derivative with a suitable aldehyde or ketone.

    Addition of Substituents:

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Conditions may include the use of strong acids or bases, and catalysts such as palladium on carbon (Pd/C).

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while reduction of the carbonyl groups would yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, the compound may be studied for its potential biological activity. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicine, the compound may be investigated for its therapeutic potential. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer, infections, or inflammatory conditions.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit the activity of specific enzymes by binding to their active sites.

    Receptor Binding: The compound may interact with cell surface receptors, modulating their activity and triggering downstream signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, disrupting its structure and function.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a thiazolidinone core, which are known for their diverse biological activities.

    Pyrido[1,2-a]pyrimidines: Compounds with a pyrido[1,2-a]pyrimidine moiety, which are studied for their potential therapeutic applications.

Uniqueness

The uniqueness of this compound lies in its combination of a thiazolidinone core with a pyrido[1,2-a]pyrimidine moiety and various functional groups. This structural complexity may confer unique biological activities and make it a valuable candidate for further research.

Properties

IUPAC Name

(5Z)-3-butan-2-yl-5-[[2-[(4-methoxyphenyl)methylamino]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3S2/c1-5-16(3)29-24(31)20(34-25(29)33)12-19-22(26-13-17-7-9-18(32-4)10-8-17)27-21-11-6-15(2)14-28(21)23(19)30/h6-12,14,16,26H,5,13H2,1-4H3/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTGRRSHBWQMPG-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)NCC4=CC=C(C=C4)OC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)NCC4=CC=C(C=C4)OC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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